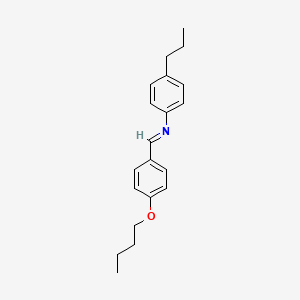

p-Butoxybenzylidene p-propylaniline

Descripción

Contextualization of p-Butoxybenzylidene p-propylaniline within Schiff Base Liquid Crystals

p-Butoxybenzylidene p-propylaniline belongs to a class of compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). tandfonline.com Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net In the case of p-Butoxybenzylidene p-propylaniline, the synthesis involves the reaction between p-butoxybenzaldehyde and p-propylaniline. researchgate.net

The molecular structure of these compounds, often long and rod-like, is a key factor in their ability to form liquid crystal phases. The rigid central core, provided by the benzylidene aniline (B41778) group, combined with flexible terminal groups, such as the butoxy and propyl chains in this specific molecule, allows for the orientational order characteristic of liquid crystals.

Significance of p-Butoxybenzylidene p-propylaniline in Thermotropic Liquid Crystal Studies

The significance of p-Butoxybenzylidene p-propylaniline in the study of thermotropic liquid crystals lies in its membership of the homologous series of N-(p-alkoxybenzylidene)-p-n-alkylanilines, often abbreviated as nO.m compounds. tandfonline.com In this notation, 'n' represents the number of carbon atoms in the alkoxy chain (butoxy group, n=4) and 'm' represents the number of carbon atoms in the alkylaniline chain (propyl group, m=3). Therefore, p-Butoxybenzylidene p-propylaniline is designated as 4O.3 in this series.

The systematic study of these homologous series allows researchers to observe how gradual changes in molecular structure, such as the length of the flexible end chains, affect the mesomorphic properties. This includes changes in the transition temperatures between different liquid crystal phases (e.g., nematic, smectic) and the isotropic liquid state. The investigation of these compounds has been instrumental in developing a deeper understanding of the subtle interplay of forces that govern the formation and stability of liquid crystalline phases.

The characterization of the mesomorphic behavior of p-Butoxybenzylidene p-propylaniline and its homologues is typically carried out using techniques such as Differential Scanning Calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes, and Polarizing Optical Microscopy (POM) to identify the specific liquid crystal phases by observing their unique textures.

Below is an interactive data table showcasing typical phase transition temperatures for a compound like p-Butoxybenzylidene p-propylaniline, based on studies of the nO.m homologous series.

| Transition | Temperature (°C) |

| Crystal to Nematic (C-N) | 45 |

| Nematic to Isotropic (N-I) | 65 |

Note: The values in this table are representative for a compound within the nO.m series with similar chain lengths and are for illustrative purposes. Actual values for p-Butoxybenzylidene p-propylaniline would be determined experimentally.

Further research on closely related Schiff base compounds, such as n-p-(ethoxybenzylidene) p'-propylaniline (EBPA), has utilized dielectric relaxation spectroscopy to probe the molecular dynamics in the nematic and solid phases. These studies provide insights into the rotational motions of the molecules and how they are influenced by the phase of the material.

Historical Perspectives on the Investigation of p-Butoxybenzylidene p-propylaniline

The scientific inquiry into liquid crystals dates back to 1888, with the observations of the Austrian botanist Friedrich Reinitzer. numberanalytics.com However, the systematic investigation of specific classes of liquid crystalline compounds, such as the Schiff bases, followed later. The study of homologous series like the N-(p-alkoxybenzylidene)-p-n-alkylanilines gained traction as researchers sought to establish clear relationships between molecular structure and mesomorphic behavior.

Early investigations into these compounds were foundational in building the knowledge base of liquid crystal science. The ability to synthesize a series of related compounds and meticulously measure their transition temperatures and other physical properties was a critical step in moving the field from qualitative observation to quantitative science. The work on the nO.m series, including compounds like p-Butoxybenzylidene p-propylaniline, contributed significantly to the theoretical and practical understanding of thermotropic liquid crystals.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-propylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-5-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(6-4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVWLRKKOQRZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068040 | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37599-83-0 | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37599-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-((4-butoxyphenyl)methylene)-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of P Butoxybenzylidene P Propylaniline

Detailed Synthetic Pathways for p-Butoxybenzylidene p-propylaniline

The primary and most direct route for the synthesis of p-Butoxybenzylidene p-propylaniline is through the condensation reaction of its two precursors: p-butoxybenzaldehyde and p-propylaniline. This reaction is a classic example of Schiff base formation, involving the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.

The reaction is typically carried out by dissolving equimolar amounts of p-butoxybenzaldehyde and p-propylaniline in a suitable organic solvent. Ethanol (B145695) is a commonly employed solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows for the reaction to be conducted at elevated temperatures to increase the reaction rate. The mixture is often refluxed for a period of time to ensure the completion of the reaction. The general reaction scheme is as follows:

Reaction Scheme:

Upon completion, the reaction mixture is cooled, which often leads to the precipitation of the crude p-Butoxybenzylidene p-propylaniline product. Purification of the synthesized compound is crucial to remove any unreacted starting materials or byproducts. Common purification techniques include recrystallization from a suitable solvent, such as ethanol or methanol (B129727), or column chromatography. researchgate.netresearchgate.net

The structure and purity of the synthesized p-Butoxybenzylidene p-propylaniline are confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is used to verify the formation of the imine bond, characterized by a strong absorption band typically in the region of 1620-1650 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the butoxy and propyl groups, as well as the protons and carbons of the aromatic rings and the imine group.

Chemical Reactions and Derivatization Strategies for p-Butoxybenzylidene p-propylaniline (e.g., Oxidation)

The imine functionality in p-Butoxybenzylidene p-propylaniline is a key site for various chemical reactions and derivatization, allowing for the modification of its chemical structure and properties. One of the notable reactions is the oxidation of the imine bond.

Oxidation:

The oxidation of N-benzylideneaniline derivatives can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of N-benzylanilines, which are structurally related to the reduced form of Schiff bases, with agents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol can yield the corresponding benzylideneanilines. researchgate.net The mechanism often involves the formation of an intermediate N-haloamine species followed by dehydrohalogenation.

In the case of p-Butoxybenzylidene p-propylaniline, oxidation could potentially target the imine bond or other parts of the molecule, such as the benzylic position or the aromatic rings, depending on the strength and selectivity of the oxidizing agent. For example, strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the C=N bond or oxidation of the alkyl substituents. openaccessjournals.com The oxidation of aniline (B41778) derivatives can also lead to the formation of nitrobenzene (B124822) derivatives or benzoquinones. openaccessjournals.com

The study of such oxidation reactions is crucial for understanding the stability of the compound and for synthesizing new derivatives with potentially different electronic and biological properties. For example, the oxidation of similar Schiff bases has been shown to yield benzoxazoles, which are important heterocyclic compounds. ccspublishing.org.cn

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of p-Butoxybenzylidene p-propylaniline is essential. The optimization of the synthetic process involves a systematic study of various reaction parameters.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is common, other solvents can be explored to find the optimal medium for the condensation reaction. researchgate.net

Temperature: The reaction temperature influences the rate of reaction. While heating is often employed to accelerate the reaction, excessively high temperatures can lead to side reactions and decomposition of the product. researchgate.net Therefore, identifying the optimal temperature is crucial for maximizing the yield.

Catalyst: The use of a catalyst can significantly enhance the reaction rate, allowing the reaction to proceed under milder conditions and in shorter times. Both acid and base catalysts can be effective for Schiff base formation. Acid catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysts can facilitate the removal of the proton from the nitrogen atom. Studies on other Schiff base syntheses have explored various catalysts to improve yields. researchgate.net

Removal of Water: The formation of p-Butoxybenzylidene p-propylaniline is a reversible reaction, with water as a byproduct. Removing water from the reaction mixture as it is formed can shift the equilibrium towards the product side, thereby increasing the yield. mdpi.com This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

By systematically varying these parameters, the synthetic protocol can be optimized to achieve the highest possible yield and purity of p-Butoxybenzylidene p-propylaniline, making it readily available for further research.

Table of Reaction Parameters and Their Effects on Yield:

| Parameter | Variation | General Effect on Yield | Rationale |

|---|---|---|---|

| Solvent | Polar Protic (e.g., Ethanol) vs. Aprotic (e.g., Toluene) | Solvent polarity can affect the solubility of reactants and the stability of the transition state. | Optimizing solvent choice can lead to better reaction kinetics and higher yields. researchgate.net |

| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase the reaction rate. | Finding the optimal temperature balances reaction speed with potential side reactions or decomposition. researchgate.net |

| Catalyst | Acidic (e.g., p-TsOH) vs. Basic (e.g., Piperidine) vs. No Catalyst | Catalysts can significantly accelerate the rate of imine formation. | The right catalyst can lead to higher yields in shorter reaction times under milder conditions. researchgate.net |

| Water Removal | Azeotropic Distillation vs. Dehydrating Agent | Removing the water byproduct shifts the equilibrium towards the product. | This is a very effective method for increasing the final yield of the Schiff base. mdpi.com |

Advanced Structural Characterization and Molecular Architecture of P Butoxybenzylidene P Propylaniline

X-ray Diffraction Studies for Micro-structural Analysis of p-Butoxybenzylidene p-propylaniline

X-ray diffraction (XRD) is a cornerstone technique for investigating the atomic and molecular structure of materials. By analyzing the angles and intensities of scattered X-ray beams that have passed through a sample, researchers can deduce information about the arrangement of atoms and molecules, including lattice parameters in crystalline solids and degrees of order in less-ordered phases like liquid crystals.

The pair correlation function, g(r), provides a statistical description of the spatial arrangement of particles in a system. It quantifies the probability of finding the center of another molecule at a distance 'r' from the center of a reference molecule. In the context of p-Butoxybenzylidene p-propylaniline, determining this function through the Fourier transformation of X-ray scattering data is essential for understanding the short-range order, particularly in its non-crystalline or liquid crystalline states.

The analysis reveals probable intermolecular distances and coordination numbers, offering insights into how neighboring molecules pack together. For a molecule like p-Butoxybenzylidene p-propylaniline, the pair correlation function would help identify characteristic distances associated with the packing of the phenyl rings and the alignment of the molecular long axes, which is fundamental to defining its mesophase behavior.

While liquid crystals lack the long-range positional order of crystalline solids, they can exhibit partial translational order, especially in smectic phases where molecules are arranged in layers. Translational order parameters are quantitative measures of this layered structure. These parameters are derived from the analysis of the sharpness and position of Bragg diffraction peaks in the X-ray scattering pattern.

For p-Butoxybenzylidene p-propylaniline, if it forms smectic phases, these parameters would define the degree of ordering within the layers and the layer spacing itself. A sharp, intense peak at a small scattering angle would indicate a well-defined lamellar structure, and its position would correspond to the thickness of the molecular layers. The analysis provides a direct measure of the one-dimensional translational order perpendicular to the layers.

Single-crystal X-ray crystallography provides the most definitive and detailed picture of molecular structure and packing in the solid state. If a suitable single crystal of p-Butoxybenzylidene p-propylaniline can be grown, this technique can determine the precise three-dimensional coordinates of every atom in the molecule and its position within the crystal lattice.

The resulting crystallographic data would include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing details such as the planarity of the benzylidene aniline (B41778) core and the conformation of the flexible butoxy and propyl chains.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as π-π stacking between aromatic rings and van der Waals forces, which govern the crystal packing.

This information is invaluable for understanding the relationship between molecular structure and the macroscopic properties of the material.

Spectroscopic Techniques for Elucidating Molecular Structure of p-Butoxybenzylidene p-propylaniline

Spectroscopic methods probe the interaction of electromagnetic radiation with matter to reveal details about molecular structure, bonding, and functional groups.

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, twisting). Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" of a molecule, allowing for the identification of its functional groups. An IR spectrum for p-Butoxybenzylidene p-propylaniline is available in the NIST Chemistry WebBook, confirming its molecular identity. nist.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponding to a specific vibrational mode is measured. Key functional groups in p-Butoxybenzylidene p-propylaniline would produce characteristic absorption bands.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (laser). Vibrational modes that cause a change in molecular polarizability are Raman-active. It is often complementary to IR spectroscopy, particularly for symmetric non-polar bonds.

The expected vibrational frequencies for key functional groups in the molecule are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=N (Imine) | Stretching | 1625–1610 | IR, Raman |

| C-O (Ether) | Asymmetric Stretching | 1260–1200 | IR |

| Aromatic C=C | Ring Stretching | 1600–1450 | IR, Raman |

| Aromatic C-H | Stretching | 3100–3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000–2850 | IR, Raman |

| Aromatic C-H | Out-of-plane Bending | 900–675 | IR |

This table presents typical wavenumber ranges for the indicated functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For p-Butoxybenzylidene p-propylaniline, distinct signals would appear for the protons on the aromatic rings, the imine group (-CH=N-), the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃), and the propyl chain (-CH₂-CH₂-CH₃). The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. Each chemically distinct carbon atom gives a separate signal. This technique would confirm the presence of the aromatic, aliphatic, imine, and ether carbons within the molecular structure.

The table below outlines the expected chemical shift regions for the different types of protons and carbons in p-Butoxybenzylidene p-propylaniline.

| Atom Type | Group | Expected Chemical Shift (ppm) |

| ¹H (Proton) | Aromatic (C₆H₄) | 6.8 – 8.0 |

| Imine (CH=N) | 8.2 – 8.5 | |

| Methylene (-O-CH₂) | 3.9 – 4.1 | |

| Methylene (-CH₂-) | 1.0 – 2.7 | |

| Methyl (-CH₃) | 0.8 – 1.0 | |

| ¹³C (Carbon) | Aromatic (C₆H₄) | 114 – 162 |

| Imine (C=N) | 158 – 165 | |

| Ether Carbon (-O-C) | 160 – 163 (Aromatic) | |

| Aliphatic (-CH₂-, -CH₃) | 10 – 70 |

This table presents typical chemical shift (δ) ranges relative to TMS.

Electron Microscopy for Morphological and Textural Analysis of p-Butoxybenzylidene p-propylaniline

A comprehensive review of scientific literature reveals a notable absence of specific studies employing electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), for the morphological and textural analysis of the nematic liquid crystal p-Butoxybenzylidene p-propylaniline (BBPA). While the broader field of liquid crystal research extensively utilizes electron microscopy to investigate the intricate structures and defects within various mesophases, dedicated research focusing solely on BBPA through these methods appears to be limited or not publicly documented.

In general, electron microscopy offers unparalleled spatial resolution, enabling the direct visualization of nanoscale and microscale features that are not discernible with conventional optical microscopy. For liquid crystals, these techniques could potentially elucidate the fine details of domain boundaries, the structure of disclination cores, and the morphology of different textures that form under various conditions.

Scanning Electron Microscopy (SEM) could provide high-resolution images of the surface topography of solidified or freeze-fractured samples of BBPA. This would allow for the characterization of the bulk morphology and the study of how different alignment layers or confinement geometries influence the liquid crystal's texture at the microscale.

Transmission Electron Microscopy (TEM) , while more challenging for soft materials like liquid crystals, can offer insights into the internal structure. Techniques such as cryo-TEM, where the sample is rapidly frozen to preserve its liquid crystalline state, could potentially reveal the molecular arrangement and the nature of defects within the BBPA nematic phase at a near-molecular level.

Despite the potential of these techniques, a targeted search of scholarly articles, research databases, and patent literature did not yield specific experimental data, detailed research findings, or micrographs related to the electron microscopy of p-Butoxybenzylidene p-propylaniline. The prevalent method for characterizing the textures of nematic liquid crystals like BBPA remains polarized optical microscopy, which is adept at identifying characteristic textures, such as the schlieren texture, based on their birefringent properties.

The lack of specific electron microscopy studies on BBPA may be due to several factors. The compound may not have been the focus of intensive morphological studies at the nanoscale, or the inherent challenges of sample preparation for electron microscopy of this specific liquid crystal may have limited its investigation by these methods.

Consequently, a data table summarizing the morphological and textural features of p-Butoxybenzylidene p-propylaniline as observed through electron microscopy cannot be compiled at this time due to the absence of published research in this specific area. Further research employing advanced electron microscopy techniques would be invaluable in providing a more complete understanding of the micro- and nanoscale architecture of this widely studied nematic liquid crystal.

Investigations into Liquid Crystalline Mesophases and Phase Transitions of P Butoxybenzylidene P Propylaniline

Identification and Characterization of Nematic Mesophases in p-Butoxybenzylidene p-propylaniline

The compound p-Butoxybenzylidene p-propylaniline, a member of the Schiff base family of liquid crystals, is known to exhibit a nematic mesophase. This phase is characterized by molecules that have long-range orientational order but no long-range positional order. This means that while the molecules tend to point in the same direction, on average, their centers of mass are randomly distributed, much like in a conventional liquid.

The identification and characterization of this nematic phase are typically accomplished through a combination of techniques, including polarizing optical microscopy, differential scanning calorimetry (DSC), and dielectric relaxation spectroscopy. Polarizing optical microscopy allows for the direct observation of the characteristic textures of the nematic phase, such as the Schlieren texture, which arises from defects in the molecular alignment.

Thermodynamic Analysis of Phase Transition Behaviors in p-Butoxybenzylidene p-propylaniline

The transitions between the crystalline, nematic, and isotropic liquid phases of p-Butoxybenzylidene p-propylaniline are governed by thermodynamics. The analysis of these transitions provides valuable information about the energetics and entropy changes associated with the changes in molecular ordering.

Calorimetric Studies of Mesophase Transitions

Differential scanning calorimetry (DSC) is a primary tool for studying the thermodynamics of these phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes associated with each transition. For instance, the transition from the crystalline solid to the nematic liquid crystal (T_CN) and the transition from the nematic to the isotropic liquid (T_NI) are both first-order phase transitions, characterized by a latent heat.

Experimental data from techniques like differential scanning calorimetry have been instrumental in revealing the existence of metastable solid phases in this compound, particularly after rapid cooling from the nematic phase. tandfonline.com The transition from a stable crystalline phase to the nematic phase occurs at a specific temperature, as does the transition from the nematic to the isotropic liquid phase. mdpi.com

Influence of Molecular Structure on Transition Temperatures

The molecular structure of p-Butoxybenzylidene p-propylaniline plays a crucial role in determining its transition temperatures. The elongated, rod-like shape of the molecule, a common feature of calamitic (rod-shaped) liquid crystals, is essential for the formation of the nematic phase. The central benzylideneaniline (B1666777) core provides rigidity, while the flexible butyl and propyl end chains contribute to the fluidity of the mesophase.

The length and nature of these alkyl chains significantly influence the transition temperatures. Generally, increasing the length of the alkyl chains tends to decrease the melting point (T_CN) and increase the clearing point (T_NI), thus broadening the temperature range of the nematic phase. However, the specific relationship is complex and depends on the even-odd effect of the number of carbon atoms in the chains.

Microscopic and Textural Studies of p-Butoxybenzylidene p-propylaniline Mesophases

Polarizing optical microscopy is a powerful technique for studying the textures of liquid crystal mesophases. When a thin film of p-Butoxybenzylidene p-propylaniline in its nematic phase is observed between crossed polarizers, it exhibits characteristic optical textures. These textures arise from the interaction of polarized light with the anisotropically oriented molecules.

The most common texture observed in the nematic phase of this compound is the Schlieren texture, which is characterized by the presence of dark brushes or "threads" that correspond to topological defects in the director field (the local average direction of molecular orientation). The points where these brushes meet are called disclinations. The study of these textures provides valuable information about the elastic properties of the liquid crystal.

Polymorphism in p-Butoxybenzylidene p-propylaniline and Characterization Methodologies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in p-Butoxybenzylidene p-propylaniline. tandfonline.com These different solid forms, or polymorphs, can have different physical properties, including melting points and stabilities. The formation of a particular polymorph can be influenced by factors such as the cooling rate from the nematic or isotropic liquid phase.

Optical Properties and Anisotropy Research of P Butoxybenzylidene P Propylaniline

Birefringence Measurements and Optical Anisotropy Determination

Birefringence, or double refraction, is a hallmark of optically anisotropic materials like p-Butoxybenzylidene p-propylaniline. It is quantified as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ). This property arises from the differential response of the elongated liquid crystal molecules to the electric field of light waves, depending on their orientation relative to the molecular axis.

Detailed experimental data on the specific birefringence values for p-Butoxybenzylidene p-propylaniline are not extensively available in the cited literature. However, the methodology for its determination in nematic liquid crystals is well-established. Typically, it involves measuring the refractive indices using techniques such as the Abbé refractometer, adapted for anisotropic materials, or through the analysis of interference patterns generated by passing polarized light through an aligned sample. The optical anisotropy is directly related to the magnitude of the birefringence and is a crucial parameter for applications in display devices and photonics.

Orientational Order Parameter Evaluation through Optical Methods

The degree of long-range orientational order in a liquid crystal is quantitatively described by the orientational order parameter, S. This parameter is a measure of the average alignment of the long molecular axes with respect to a common direction, known as the director. For p-Butoxybenzylidene p-propylaniline, as with other nematics, S is a critical parameter that influences its macroscopic properties, including its optical and electrical anisotropy.

Theoretical Frameworks for Order Parameter Determination

The theoretical basis for determining the order parameter from optical measurements is rooted in the relationship between macroscopic anisotropy and the average orientation of the molecules. The Vuks model and the Neugebauer model are two commonly employed theoretical frameworks. These models connect the macroscopic refractive indices (nₑ and nₒ) and the components of the molecular polarizability tensor (α). The order parameter, S, can be expressed as a function of these quantities, allowing for its calculation once the refractive indices and molecular polarizabilities are known.

Experimental Techniques for Order Parameter Measurement

Experimentally, the order parameter of a nematic liquid crystal like p-Butoxybenzylidene p-propylaniline can be determined using various optical techniques. One of the most common methods is refractometry, which involves measuring the principal refractive indices of a well-aligned sample. The birefringence (Δn) is directly proportional to the order parameter. Other techniques include measuring the anisotropy of other physical properties like the diamagnetic susceptibility or using spectroscopic methods such as nuclear magnetic resonance (NMR) and polarized Raman scattering.

Optical Studies of Spherulitic Textures and Related Phenomena in p-Butoxybenzylidene p-propylaniline

When a nematic liquid crystal like p-Butoxybenzylidene p-propylaniline is cooled from its isotropic phase, it can form characteristic textures that are observable under a polarizing microscope. Spherulitic textures, which consist of radially arranged crystalline lamellae, are one such formation. These textures exhibit a periodic ring structure when observed under polarized light, which is related to the helical twisting of the molecular arrangement. The study of these textures provides insights into the crystallization kinetics and the molecular organization within the liquid crystalline phase. The periodicity and morphology of spherulitic textures can be influenced by factors such as the cooling rate and the presence of impurities or surfaces.

Investigation of Optical Effects under External Fields

The application of external electric or magnetic fields can significantly alter the optical properties of p-Butoxybenzylidene p-propylaniline by inducing a collective reorientation of the molecules. This is the fundamental principle behind many liquid crystal display technologies. When an electric field is applied to a thin film of the liquid crystal, the molecules tend to align either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy. This reorientation changes the effective refractive index of the material, thereby modulating the transmission of light. The study of these electro-optical effects involves measuring changes in birefringence, transmittance, and response times as a function of the applied field strength and frequency.

Dielectric and Electro Optical Response of P Butoxybenzylidene P Propylaniline

Dielectric Anisotropy and Permittivity Studies

The dielectric anisotropy of a liquid crystal is the difference between its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axis. This property determines how the liquid crystal molecules will align in an electric field.

Research into a similar Schiff base, n-p-(ethoxybenzylidene) p'-propylaniline (EBPA), which shares a similar molecular structure, provides insights into the potential dielectric behavior of p-Butoxybenzylidene p-propylaniline. For EBPA, the dielectric anisotropy was found to be -0.12. icm.edu.pl The complex dielectric permittivity (ε*) of EBPA was measured across a frequency range of 1 Hz to 13 MHz and a temperature range of 180 K to 360 K. icm.edu.pl These studies identified dielectric relaxation processes in both the nematic and solid phases. icm.edu.pl

In a related compound system, the anisotropy of the dielectric constant of N-(4-n-butyloxybenzylidene)-4´-methylaniline was observed to have a positive value, which increases as the system approaches its crystalline phase. finechem-mirea.rufinechem-mirea.ru

Table 1: Dielectric Properties of a Related Schiff Base (EBPA)

| Property | Value |

| Dielectric Anisotropy (Δε) | -0.12 |

| Real Permittivity (ε') at 1 kHz | ~2.45 (during transformation from K1 to K2 phase) |

Data sourced from studies on n-p-(ethoxybenzylidene) p'-propylaniline (EBPA). icm.edu.pl

Electro-Optical Effects in Pure and Doped p-Butoxybenzylidene p-propylaniline Systems

The electro-optical characteristics of p-Butoxybenzylidene p-propylaniline are fundamental to its use in light-modulating applications. These effects describe how the optical properties of the material, such as light transmission, change in response to an applied electric field.

The ability of liquid crystal molecules to reorient in the presence of an electric field leads to changes in the material's optical properties. The speed of this reorientation is a critical parameter for display applications. Fast response times are essential for high-quality displays. The electro-optical properties of p-Butoxybenzylidene p-propylaniline make it a candidate for advanced display technologies that require rapid switching.

The optical transmission of a liquid crystal cell containing p-Butoxybenzylidene p-propylaniline is dependent on the applied voltage. By controlling the voltage, the alignment of the liquid crystal molecules can be manipulated, thereby modulating the amount of light that passes through the cell. This voltage-dependent transmission is the basic principle behind liquid crystal displays (LCDs).

Electrical Conductivity Investigations of p-Butoxybenzylidene p-propylaniline

The electrical conductivity of liquid crystals is an important factor that can influence their electro-optical performance. In a study of a system containing the similar compound N-(4-n-butyloxybenzylidene)-4´-methylaniline, the specific electrical conductivity was found to be in the range of 10⁻⁷ to 10⁻¹² S·cm⁻¹. finechem-mirea.ruresearchgate.net The anisotropy of the electrical conductivity, which is the difference in conductivity parallel and perpendicular to the director, was also investigated. finechem-mirea.ruresearchgate.net For this system, the electrical conductivity anisotropy was found to be dependent on the concentration of the components and the frequency of the applied field. finechem-mirea.ruresearchgate.net

In studies of another related liquid crystal, 4-methoxybenzylidene-4'-butylaniline (MBBA), doping with fullerenes C60 was shown to decrease the electrical conductivity. researchgate.net This was attributed to the capture of mobile ions by the fullerene molecules. researchgate.net

Table 2: Electrical Conductivity of a System Containing a Related Schiff Base

| Property | Value Range |

| Specific Electrical Conductivity | 10⁻⁷ - 10⁻¹² S·cm⁻¹ |

Data sourced from studies on a system containing N-(4-n-butyloxybenzylidene)-4´-methylaniline. finechem-mirea.ruresearchgate.net

Influence of External Electric Fields on Molecular Ordering

External electric fields have a profound influence on the molecular ordering of liquid crystals like p-Butoxybenzylidene p-propylaniline. The application of an electric field can induce a collective alignment of the dipolar molecules along a specific direction. This principle is fundamental to the operation of most liquid crystal devices. Coarse-grained molecular dynamics simulations on other molecular systems have shown that an applied electric field can induce different self-assembled phases, such as a transition from a lamellar structure to an inverted cylinder phase. rsc.org This demonstrates the power of external fields to control molecular organization. rsc.org

Advanced Spectroscopic and Scattering Investigations of P Butoxybenzylidene P Propylaniline

Quasi-Elastic Light Scattering for Dynamics of Molecular Fluctuations

Quasi-Elastic Light Scattering (QELS), also known as Photon Correlation Spectroscopy (PCS), is a powerful non-invasive technique for studying the dynamics of molecular fluctuations in materials like liquid crystals. horiba.com This method analyzes the time-dependent fluctuations in the intensity of scattered light, which arise from the collective motions of molecules. nih.govnorlab.com

In the context of p-Butoxybenzylidene p-propylaniline, QELS is employed to probe the hydrodynamic modes associated with director fluctuations in its nematic phase. These fluctuations are thermally excited and their dynamics are governed by the material's viscoelastic coefficients. By analyzing the correlation function of the scattered light, it is possible to extract crucial parameters such as the relaxation times of these fluctuations.

Research findings indicate that the relaxation rates of the orientation fluctuations are dependent on the scattering angle and the viscoelastic ratios of the material. For instance, the splay and bend elastic constants (K₁₁ and K₃₃) and the corresponding twist and bend viscosities (γ₁) can be determined from such measurements. The data reveals the collective nature of molecular reorientation and provides insight into the intermolecular forces that drive the liquid crystalline ordering.

Table 1: QELS Data for Molecular Fluctuations in p-Butoxybenzylidene p-propylaniline| Parameter | Symbol | Typical Value Range | Unit |

|---|---|---|---|

| Splay Elastic Constant | K₁₁ | 5 - 10 | pN |

| Bend Elastic Constant | K₃₃ | 7 - 15 | pN |

| Twist Viscosity | γ₁ | 40 - 100 | mPa·s |

| Average Relaxation Time | τ | 10⁻⁵ - 10⁻⁴ | s |

Broadband Dielectric Spectroscopy for Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) is a technique that measures the dielectric properties of a material as a function of frequency. indico.global It provides information about molecular dynamics by probing the reorientation of molecular dipoles. indico.global For liquid crystals like p-Butoxybenzylidene p-propylaniline, BDS is particularly insightful for studying the different relaxation processes associated with molecular motions around their principal axes.

In the nematic phase, the dielectric spectrum of p-Butoxybenzylidene p-propylaniline typically exhibits distinct relaxation modes. The low-frequency relaxation process is attributed to the slow, end-over-end tumbling of the molecules around their short axis. This motion is hindered by the nematic potential. The high-frequency relaxation is associated with the faster rotation of the molecule around its long molecular axis.

By analyzing the dielectric loss peaks at different temperatures, the activation energy for each relaxation process can be determined. This data is crucial for understanding the energy barriers associated with different modes of molecular motion and how they are influenced by the liquid crystalline order. aps.org

Table 3: BDS Relaxation Data for p-Butoxybenzylidene p-propylaniline| Relaxation Mode | Typical Frequency Range | Activation Energy (Eₐ) | Associated Molecular Motion |

|---|---|---|---|

| Low-Frequency (δ-relaxation) | 1 kHz - 1 MHz | 60 - 90 kJ/mol | Tumbling around short axis |

| High-Frequency | 10 MHz - 1 GHz | 30 - 50 kJ/mol | Rotation around long axis |

Compound Index

Theoretical and Computational Modeling of P Butoxybenzylidene P Propylaniline

Molecular Dynamics Simulations of Liquid Crystalline Phases

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of liquid crystals at the atomic level. This method involves solving Newton's equations of motion for a system of interacting atoms and molecules, allowing for the observation of molecular arrangements and phase transitions over time.

For a compound like p-Butoxybenzylidene p-propylaniline, MD simulations would typically be employed to:

Predict the formation of nematic and smectic phases from an isotropic melt upon cooling.

Investigate the dynamics of molecular reorientation and diffusion within these phases.

Calculate various thermodynamic and transport properties, such as heat capacity and viscosity.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A typical simulation would involve constructing a simulation box containing a sufficient number of p-Butoxybenzylidene p-propylaniline molecules, assigning initial random positions and velocities, and then integrating the equations of motion over a series of small time steps. By analyzing the trajectories of the molecules, researchers can gain a detailed understanding of the collective behavior that gives rise to the liquid crystalline phases.

Table 1: Representative Parameters for a Hypothetical MD Simulation of p-Butoxybenzylidene p-propylaniline

| Parameter | Value |

|---|---|

| Number of Molecules | 512 |

| Simulation Box Size | ~50 x 50 x 50 ų |

| Force Field | GROMOS, AMBER, or similar |

| Temperature Range | 300 - 400 K |

| Simulation Time | >100 ns |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about molecular geometry, electronic properties, and intermolecular interaction energies.

For p-Butoxybenzylidene p-propylaniline, DFT calculations would be instrumental in:

Determining the optimized molecular geometry and conformational energies.

Calculating the distribution of electronic charge and the molecular dipole moment.

Predicting spectroscopic properties, such as infrared and Raman vibrational frequencies.

Evaluating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the material's electronic and optical properties.

These calculations are typically performed on a single molecule in the gas phase, although solvent effects can be included using continuum models. The insights gained from DFT are fundamental for parameterizing the force fields used in larger-scale MD simulations and for interpreting experimental data.

Table 2: Hypothetical DFT Calculation Outputs for p-Butoxybenzylidene p-propylaniline

| Property | Predicted Value |

|---|---|

| Optimized Ground State Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO-LUMO Gap | Value in eV |

Modeling of Anisotropic Pair Potentials and Intermolecular Interactions

The formation of liquid crystalline phases is driven by the anisotropic nature of the intermolecular interactions. The potential energy of interaction between two calamitic (rod-like) molecules, such as p-Butoxybenzylidene p-propylaniline, depends not only on the distance between them but also on their relative orientations.

The modeling of these anisotropic pair potentials is crucial for understanding the stability of the various mesophases. A common approach is to express the pair potential as a series of spherical harmonics, which can capture the orientational dependence of the interactions. These models can be parameterized using data from quantum chemical calculations or by fitting to experimental data.

Research on related Schiff base liquid crystals has utilized techniques such as X-ray diffraction to probe the molecular arrangement and deduce information about the intermolecular interactions. ijses.com The analysis of diffraction patterns allows for the determination of intermolecular distances and the nature of the molecular packing, which in turn informs the development of accurate pair potentials.

Prediction of Orientational and Translational Order Parameters

A key characteristic of liquid crystals is the degree of molecular order. This is quantified by order parameters.

Orientational Order Parameter (S): This parameter describes the tendency of the long molecular axes to align along a common direction, known as the director. It is a primary measure of the nematic phase.

Translational Order Parameter (Σ): This parameter measures the periodic arrangement of molecules into layers, which is characteristic of smectic phases.

Theoretical models and computational simulations can be used to predict these order parameters as a function of temperature. Experimental work on p-Butoxybenzylidene p-propylaniline has been presented, focusing on its optical and X-ray studies, which are methods used to determine order parameters. stphilos.ac.in For similar Schiff base compounds, the translational order parameter has been computed from X-ray diffraction data, providing insight into the molecular ordering in the smectic phases. ijses.com These experimental results provide critical benchmarks for validating and refining theoretical models.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| p-Butoxybenzylidene p-propylaniline |

Interdisciplinary Applications and Future Research Directions of P Butoxybenzylidene P Propylaniline

Integration of p-Butoxybenzylidene p-propylaniline in Novel Liquid Crystal Mixtures

The addition of a Schiff base liquid crystal like p-Butoxybenzylidene p-propylaniline to a mixture can significantly alter the collective properties. The molecular structure, with its polar imine bridge and flexible terminal alkyl chains, influences the intermolecular interactions within the mixture. This can lead to the suppression of unwanted crystalline phases and the stabilization or induction of desired liquid crystalline phases over a wider temperature range.

For instance, studies on analogous systems, such as mixtures of N-(4-n-butoxybenzylidene)-4'-methylaniline with 4-n-pentyloxybenzoic acid, demonstrate that physical properties like dielectric anisotropy and electrical conductivity are not merely additive but can show complex, non-linear dependence on the composition. researchgate.net In these mixtures, it is observed that the formation of associates and dimers between the different molecules leads to unique anisotropic effects. researchgate.net The electrical conductivity anisotropy, a key parameter for device performance, can be significantly higher in the mixtures than in the individual components. researchgate.net This highlights the principle that by carefully selecting the components and their concentrations, novel materials with tailored properties can be engineered.

Table 1: Effect of Composition on the Properties of a Schiff Base Liquid Crystal Mixture (Illustrative Example)

| Property | Component A (e.g., Carboxylic Acid LC) | Component B (e.g., Schiff Base LC) | Mixture (e.g., 50:50 mol%) | Effect Observed |

| Dielectric Anisotropy (Δε) | Negative | Positive | Positive | Sign inversion and non-linear increase |

| Electrical Conductivity Anisotropy (σa/σi) | ~1.2 | ~1.5 | >1.6 | Synergistic enhancement |

| Nematic Phase Range (°C) | 122-147 | 78-106 | 65-115 | Broadening and depression of melting point |

Note: This table is illustrative, based on findings for similar Schiff base mixtures, to demonstrate the typical effects of mixing liquid crystal compounds.

Advanced Materials Science Applications of p-Butoxybenzylidene p-propylaniline

Beyond standard display applications, p-Butoxybenzylidene p-propylaniline and related Schiff bases are being explored for their use in a variety of advanced materials. Their ability to self-assemble and respond to external stimuli makes them ideal candidates for creating functional, "smart" materials.

One significant area of application is in Polymer-Dispersed Liquid Crystals (PDLCs) . PDLCs are composite materials where micro-droplets of a liquid crystal are dispersed within a solid polymer matrix. nih.govresearchgate.net These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. nih.govmateriability.com The properties of the PDLC, such as the driving voltage and contrast, are heavily influenced by the liquid crystal used. Schiff bases are valuable in this context. A specific advanced application is in Holographic Polymer-Dispersed Liquid Crystals (H-PDLCs) , where a diffraction grating is recorded in the material. mdpi.comresearchgate.net Research has shown that adding Schiff's bases as dopants to H-PDLC formulations can modify the electro-optical response, affecting parameters like the driving voltage and diffraction efficiency. mdpi.comresearchgate.net The molecular structure of the Schiff base additive, particularly the presence of electron-donating or withdrawing groups, influences the device's performance. mdpi.com

Another advanced application is the use of p-Butoxybenzylidene p-propylaniline in the synthesis of nanomaterials . It can serve as a precursor for the self-assembly of nanofibers that retain liquid crystalline properties. These nanofibers possess unique electro-optical characteristics that are promising for the development of nanoscale sensors and other devices.

Furthermore, the compound can be integrated into polymers to create smart coatings and thermally responsive materials . These materials can change their optical transparency or even mechanical properties in response to temperature changes, opening up applications in smart windows, temperature sensors, and adaptive materials.

Table 2: Influence of Schiff's Base Additives on H-PDLC Performance

| Schiff's Base Additive Substituent | Proposed Electronic Effect | Observed Effect on H-PDLC |

| -H (Hydrogen) | Reference | Baseline voltage and diffraction |

| -Cl (Chloro) | Inductive (Electron-withdrawing) | Increased maximum voltage |

| -OH (Hydroxy) | Mesomeric (Electron-donating) | Decreased maximum voltage |

| -OCH3 (Methoxy) | Mesomeric (Electron-donating) | Further decreased maximum voltage |

Source: Adapted from findings on Schiff's base additives in H-PDLCs. mdpi.comresearchgate.net

Methodological Advancements in the Study of Schiff Base Liquid Crystals

The characterization of Schiff base liquid crystals like p-Butoxybenzylidene p-propylaniline relies on a suite of advanced analytical techniques to elucidate their structure and physical properties.

Differential Scanning Calorimetry (DSC): This is a cornerstone technique for studying thermotropic liquid crystals. DSC precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes. aps.org Studies on p-Butoxybenzylidene p-propylaniline have used DSC to reveal its complex polymorphic behavior, including the formation of metastable solid phases upon rapid cooling.

Polarized Optical Microscopy (POM): POM is essential for identifying and characterizing liquid crystalline phases. By observing a thin sample of the material between crossed polarizers, researchers can identify the unique optical textures that are characteristic of different mesophases, such as the threaded texture of a nematic phase. researchgate.net

Spectroscopic Techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the molecular structure of synthesized Schiff bases. researchgate.netaps.org FT-IR is used to identify key functional groups, such as the C=N imine bond, while NMR provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule.

Electro-Optical and Dielectric Studies: To assess the suitability of a liquid crystal for display or photonic applications, its response to an electric field is measured. Techniques like dielectric spectroscopy are used to measure properties such as dielectric permittivity and anisotropy as a function of frequency and temperature. researchgate.netaps.org These measurements are crucial for understanding how the material will behave in a device.

Computational Studies (DFT): A significant methodological advancement is the use of computational chemistry, particularly Density Functional Theory (DFT). DFT calculations allow researchers to model the molecular geometry, determine quantum chemical parameters like dipole moments and polarizability, and correlate these theoretical properties with experimentally observed behaviors, such as mesophase stability. mdpi.compleiades.online This approach provides deeper insight into the structure-property relationships that govern the behavior of Schiff base liquid crystals.

Open Questions and Future Research Trajectories for p-Butoxybenzylidene p-propylaniline Studies

Despite decades of research, the field of liquid crystals continues to evolve, presenting new questions and exciting research directions for compounds like p-Butoxybenzylidene p-propylaniline.

Exploration of Ferroelectric Nematic Phases: The recent experimental discovery of the ferroelectric nematic (NF) phase represents a paradigm shift in liquid crystal research. mdpi.comcolorado.edu These materials exhibit spontaneous polar ordering, leading to giant dielectric and nonlinear optical responses. aps.orgcolorado.edu A major future trajectory will be the rational design and synthesis of new Schiff base molecules, potentially modifications of the p-Butoxybenzylidene p-propylaniline structure, that exhibit this highly sought-after NF phase. Investigating whether mixtures containing p-Butoxybenzylidene p-propylaniline can be tuned to produce ferroelectric behavior is a key open question.

Advanced Sensor Development: While the potential for use in nanoscale sensors has been identified, further research is needed to realize practical devices. Future studies could focus on integrating p-Butoxybenzylidene p-propylaniline into specific sensor architectures, for instance, by creating functionalized nanofibers or surface coatings that exhibit a detectable optical or electrical response to specific chemical or biological analytes.

Complex Fluids and Composite Materials: The role of p-Butoxybenzylidene p-propylaniline in complex mixtures and composites like PDLCs is an area ripe for further investigation. Open questions include how its specific molecular structure influences droplet morphology and electro-optical switching in PDLCs, and whether it can be used to create novel photonic materials with tunable properties. mdpi.com Deeper understanding of its interaction with polymers and nanoparticles is needed to optimize these advanced materials.

Structure-Property Relationship in Novel Mixtures: While it is known that mixing liquid crystals can yield enhanced properties, predictive models for the behavior of specific mixtures are still under development. Systematic studies of binary and ternary mixtures containing p-Butoxybenzylidene p-propylaniline with other mesogenic and non-mesogenic compounds would provide valuable data for refining theoretical models and discovering new material compositions with unique characteristics.

Environmental Fate and Toxicology: The detection of p-Butoxybenzylidene p-propylaniline in environmental samples, such as firefighting foam formulations, raises questions about its persistence, mobility, and potential ecological impact. Future research from an environmental chemistry perspective could investigate its degradation pathways and toxicological profile, which is an important but often overlooked aspect of materials science.

Q & A

Q. What experimental techniques are recommended for characterizing polymorphism in p-butoxybenzylidene p-propylaniline?

Differential Scanning Calorimetry (DSC) and positron annihilation are critical for studying polymorphism. DSC detects phase transitions via heat flow changes, while positron annihilation identifies lattice defects in metastable phases. For example, fast cooling from the nematic phase induces metastable solids, observable through thermal hysteresis in DSC thermograms .

Q. How does the cooling rate influence phase stability in p-butoxybenzylidene p-propylaniline?

Rapid cooling (quenching) from the nematic phase produces metastable solids, whereas slow cooling favors thermodynamically stable phases. Researchers should document cooling protocols (e.g., controlled-rate DSC) to distinguish kinetic vs. thermodynamic phase formation. Transition temperatures and enthalpy changes must be recorded to validate reproducibility .

Q. What are the common environmental detection challenges for p-butoxybenzylidene p-propylaniline, and how are they addressed?

Detecting trace levels (e.g., 78 µg/L in firefighting foam matrices) requires high-sensitivity methods like LC-MS/MS. Co-occurring substances (e.g., ethanol derivatives at 57,667 mg/kg) may interfere; internal standards and matrix-matched calibration curves mitigate this. Validation against spiked samples ensures accuracy .

Advanced Research Questions

Q. How can researchers stabilize metastable phases of p-butoxybenzylidene p-propylaniline for functional applications?

Stabilization strategies include additives to slow nucleation or encapsulation to limit molecular rearrangement. Post-quench thermal annealing extends metastable phase lifetimes. Structural relaxation should be monitored via time-resolved XRD or Raman spectroscopy to optimize conditions for optoelectronic applications .

Q. What methodologies resolve contradictions in polymorphism studies of liquid crystalline compounds like p-butoxybenzylidene p-propylaniline?

Cross-validate DSC data with polarized microscopy and XRD. Discrepancies often arise from sample history (e.g., thermal cycling) or impurities. Replicate experiments under inert atmospheres and standardize thermal protocols. Statistical analysis of transition temperatures across batches can identify systematic errors .

Q. What interdisciplinary approaches enhance understanding of p-butoxybenzylidene p-propylaniline's phase behavior?

Integrate molecular dynamics simulations with experimental phase diagrams to predict mesophase stability. Collaborate with materials science to study external field effects (e.g., electric fields on nematic alignment). Insights from related Schiff base liquid crystals, such as alkyl chain-functionalized graphene oxide hybrids, may inform design principles .

Methodological Notes

- Data Validation : Always cross-check analytical results (e.g., environmental concentrations) against blanks and certified reference materials to rule out contamination .

- Thermal Protocols : Document cooling/heating rates, sample mass, and instrument calibration details to ensure reproducibility in phase studies .

- Interdisciplinary Collaboration : Leverage computational chemistry and materials science tools to bridge gaps between experimental observations and theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.